molecular formula C6H14Zn B8673928 Dipropylzinc

Dipropylzinc

Cat. No.: B8673928
M. Wt: 151.6 g/mol
InChI Key: LDWKCBPOFGZHSQ-UHFFFAOYSA-N
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Description

Dipropylzinc (Zn(C₃H₇)₂) is a dialkylzinc compound classified under the organozinc family. It is a pyrophoric liquid at room temperature, requiring inert handling conditions due to its extreme air and moisture sensitivity. Structurally, it features a zinc center bonded to two propyl groups. Its molecular geometry, determined via gas-phase electron diffraction studies, reveals a linear arrangement of the zinc atom and the two alkyl ligands, consistent with other dialkylzinc compounds .

Properties

Molecular Formula

C6H14Zn

Molecular Weight

151.6 g/mol

IUPAC Name

zinc;propane

InChI

InChI=1S/2C3H7.Zn/c2*1-3-2;/h2*1,3H2,2H3;/q2*-1;+2

InChI Key

LDWKCBPOFGZHSQ-UHFFFAOYSA-N

Canonical SMILES

CC[CH2-].CC[CH2-].[Zn+2]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

  • Propyl iodide is preferred over bromide due to higher reactivity.

  • Zinc-iron mixtures (Zn-Fe) enhance reaction rates by mitigating passivation layers on zinc surfaces. A 1:10 Zn:Fe ratio achieves optimal activity.

  • Temperature dependence :

    • 25–50°C : Favors dipropylzinc formation (Eq. 1).

    • >100°C : Promotes radical isomerization to diisopropylzinc.

2C3H7I+2ZnZn(C3H7)2+ZnI2(Eq. 1)2 \text{C}3\text{H}7\text{I} + 2 \text{Zn} \rightarrow \text{Zn}(\text{C}3\text{H}7)2 + \text{ZnI}2 \quad \text{(Eq. 1)}

Yield and Byproduct Analysis

HalideCatalystTemp (°C)Yield (%)Byproducts
C₃H₇IZn-Fe (1:10)4085–86C₃H₆, ZnI₂
C₃H₇BrPure Zn6062C₃H₈, ZnBr₂

Data compiled from.

Key limitation : Requires strict anhydrous conditions to prevent hydrolysis.

Transmetallation with Organoaluminum Reagents

This method leverages the higher nucleophilicity of aluminum alkyls to transfer propyl groups to zinc salts. The approach is scalable and avoids direct handling of metallic zinc.

Reaction Protocol

  • Zinc salt selection : ZnCl₂ or Zn(OAc)₂ are optimal.

  • Organoaluminum reagent : Tripropylaluminum (Al(C₃H₇)₃) or dimethylaluminum chloride (DMAC).

  • Redistribution reaction :

3ZnCl2+2Al(C3H7)33Zn(C3H7)2+2AlCl3(Eq. 2)3 \text{ZnCl}2 + 2 \text{Al}(\text{C}3\text{H}7)3 \rightarrow 3 \text{Zn}(\text{C}3\text{H}7)2 + 2 \text{AlCl}3 \quad \text{(Eq. 2)}

Performance Metrics

Zinc SaltAluminum ReagentSolventTemp (°C)Yield (%)
ZnCl₂Al(C₃H₇)₃Toluene11078
Zn(OAc)₂DMACHexane9075

Data from.

Advantage : Utilizes DMAC, a byproduct of trimethylgallium synthesis, enhancing cost efficiency.

Grignard Reagent-Based Synthesis

Grignard reagents (C₃H₇MgX) react with zinc halides to form this compound. This method offers superior control over stoichiometry.

Stepwise Procedure

  • Grignard preparation :

C3H7X+MgC3H7MgX(Eq. 3)\text{C}3\text{H}7\text{X} + \text{Mg} \rightarrow \text{C}3\text{H}7\text{MgX} \quad \text{(Eq. 3)}

  • Zinc halide reaction :

2C3H7MgX+ZnX2Zn(C3H7)2+2MgX2(Eq. 4)2 \text{C}3\text{H}7\text{MgX} + \text{ZnX}2 \rightarrow \text{Zn}(\text{C}3\text{H}7)2 + 2 \text{MgX}_2 \quad \text{(Eq. 4)}

Optimization Insights

  • Ether solvents : Diethyl ether or THF prevent side reactions.

  • Molar ratio : 2:1 Grignard:ZnX₂ ensures complete conversion.

  • Yield : 89–92% under inert atmosphere.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Modern plants employ flow chemistry to enhance safety and yield:

  • Residence time : 5–10 min at 50°C.

  • Throughput : 500 kg/day with 88% yield.

Distillation Protocols

  • Atmospheric pressure : Distill at 39–40°C (bp of this compound).

  • Vacuum distillation : Reduces thermal decomposition (0.1 atm, 25°C).

Emerging Methodologies

Electrochemical Synthesis

  • Electrolyte : Propyl iodide in DMF with Zn anode.

  • Current density : 10 mA/cm² yields 70% this compound.

Photoredox Catalysis

  • Catalyst : Ru(bpy)₃²⁺ under blue LED.

  • Yield : 65% at 25°C (pilot scale).

ParameterSpecification
PyrophoricityIgnites spontaneously in air
StorageUnder N₂/Ar in Schlenk flasks
Decomposition>200°C → Zn + C₃H₈ + C₃H₆

Chemical Reactions Analysis

Types of Reactions: Dipropylzinc undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxygen to form zinc oxide and propyl radicals.

    Reduction: Can reduce certain organic compounds, such as ketones, to their corresponding alcohols.

    Substitution: Participates in nucleophilic substitution reactions with halides and other electrophiles.

Common Reagents and Conditions:

    Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.

    Reduction: Often involves the use of a reducing agent like lithium aluminum hydride.

    Substitution: Commonly uses halides or other electrophiles in the presence of a suitable solvent.

Major Products:

    Oxidation: Produces zinc oxide and propyl radicals.

    Reduction: Yields alcohols from ketones.

    Substitution: Forms new carbon-carbon bonds, resulting in various organic compounds.

Scientific Research Applications

Dipropylzinc has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals and other therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dipropylzinc involves its ability to donate electrons and form bonds with other molecules. This reactivity is due to the presence of the zinc atom, which can stabilize negative charges and facilitate the formation of new bonds. The compound’s molecular targets include various electrophiles, which it can react with to form new compounds.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Structure Key Physical Properties
Dipropylzinc Zn(C₃H₇)₂ 167.56 Linear Zn center Liquid; bp ~120–140°C (estimated)
Diethylzinc Zn(C₂H₅)₂ 123.50 Linear Zn center Liquid; bp 116–118°C
Dibutylzinc Zn(C₄H₉)₂ 211.63 Linear Zn center Liquid; bp ~200°C
Diphenylzinc Zn(C₆H₅)₂ 219.60 Linear Zn center Solid; mp 107–110°C

Key Observations :

  • Chain Length Effects : Longer alkyl chains (e.g., butyl vs. propyl) increase molecular weight and boiling points due to enhanced van der Waals interactions.
  • Aryl vs. Alkyl : Diphenylzinc’s aromatic substituents confer higher thermal stability (solid vs. liquid state) and distinct electronic properties, making it suitable for cross-coupling reactions rather than alkyl transfers .

Reactivity and Catalytic Performance

  • Nucleophilicity : Shorter alkyl chains (e.g., ethyl) enhance nucleophilic reactivity. Diethylzinc is widely used in Simmons-Smith cyclopropanations and enantioselective additions to aldehydes, whereas this compound’s bulkier propyl groups reduce reaction rates .
  • Steric Effects: this compound’s moderate steric bulk can hinder substrate access in asymmetric catalysis. For example, in N-diphenylphosphinoylbenzaldimine additions, this compound yields 27% ee vs. 96% ee for Dibutylzinc, likely due to competing side reactions or impurity interference .
  • Coordination Chemistry : this compound forms complexes with amido-pyridinate ligands, enabling tailored catalytic activity in polymerization, though this is less explored compared to Diethylzinc’s well-documented ligand systems .

Q & A

Basic: What are the best practices for synthesizing and handling dipropylzinc to prevent unintended ignition or decomposition?

Answer:
this compound ((C₃H₇)₂Zn) is pyrophoric and reacts violently with air, requiring strict inert-atmosphere techniques. Key steps include:

  • Synthesis : Use Schlenk-line or glovebox methods under nitrogen/argon. Avoid prolonged air exposure, as even small surface areas can ignite .
  • Storage : Keep in flame-sealed ampules under inert gas. Never evaporate solvents completely, as residual peroxides may form .
  • Handling : Use certified gloves (e.g., nitrile) inspected for integrity. Follow EU Regulation 2016/425 and EN 374 standards for glove selection and disposal .

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound’s structure and purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., C₆D₆) to confirm alkyl ligand integrity. Note: Paramagnetic impurities may broaden signals.
  • X-ray Crystallography : Single-crystal analysis reveals coordination geometry, though air-free mounting is critical .
  • Elemental Analysis : Combustion analysis for Zn content (deviation >2% indicates impurities).
  • FTIR : Monitor Zn-C stretching vibrations (~450–500 cm⁻¹) to assess ligand bonding .

Advanced: How can researchers resolve discrepancies in enantiomeric excess (ee%) when using this compound in asymmetric synthesis?

Answer:
Contradictions in ee% often stem from trace metal contaminants (e.g., Mg²⁺, Li⁺) or solvent effects. Methodological solutions:

  • Purification : Pre-treat this compound with molecular sieves or distill under high vacuum to remove residual salts .
  • Controlled Experiments : Compare results with dibutylzinc (less sensitive to contaminants) under identical conditions to isolate variables .
  • Byproduct Analysis : Use GC-MS or HPLC to detect side products (e.g., phosphine oxides) that may indicate ligand degradation .

Advanced: What computational approaches are suitable for studying this compound’s electronic structure and reactivity?

Answer:

  • Density Functional Theory (DFT) : Optimize geometry using software like ADF 2007.01 to model Zn–C bond lengths and charge distribution .
  • Mechanistic Studies : Simulate reaction pathways (e.g., nucleophilic addition to imines) to identify transition states and activation barriers .
  • Solvent Effects : Use COSMO-RS models to predict solvent interactions and their impact on reaction rates .

Basic: What safety protocols are critical when working with this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Flame-resistant lab coat, face shield, and nitrile gloves. Avoid latex, which degrades upon contact .
  • Ventilation : Use fume hoods with >0.5 m/s airflow to prevent vapor accumulation.
  • Spill Management : Quench small spills with dry sand or specialized metal fire extinguishers. Never use water or CO₂ .

Advanced: How should researchers design experiments to investigate the impact of co-solvents on this compound’s reactivity?

Answer:

  • Systematic Screening : Test dipolar aprotic (e.g., THF) vs. non-polar (e.g., hexane) solvents in cross-coupling reactions. Monitor kinetics via in situ FTIR or UV-Vis .
  • Dielectric Constant Correlation : Measure reaction rates against solvent polarity to identify optimal dielectric ranges for nucleophilicity .
  • Additive Studies : Introduce controlled amounts of Lewis bases (e.g., TMEDA) to stabilize intermediates and reduce side reactions .

Advanced: What methodologies can assess this compound’s role in catalytic cycles and its interaction with transition-metal catalysts?

Answer:

  • Kinetic Profiling : Use stopped-flow NMR to track transient intermediates (e.g., Zn-ate complexes) during cross-coupling .
  • Isotopic Labeling : Introduce deuterated propyl groups to distinguish this compound’s contribution in multi-metal systems.
  • Spectroscopic Trapping : Add chelating agents (e.g., 2,2’-bipyridine) to isolate and characterize reactive species via EPR or XAS .

Basic: How can researchers validate the purity of this compound before use in sensitive reactions?

Answer:

  • Titration : Use Gilman’s test (reaction with benzophenone) to quantify active Zn content .
  • Chromatography : SEC (Size Exclusion Chromatography) with THF eluent to detect oligomeric impurities.
  • Melting Point Analysis : Compare observed mp (-18°C) with literature values; deviations >2°C suggest contamination .

Advanced: How do steric and electronic effects of this compound influence its selectivity in C–C bond-forming reactions?

Answer:

  • Steric Maps : Calculate Tolman cone angles for propyl ligands to predict steric hindrance in substitution reactions .
  • NBO Analysis : Use Natural Bond Orbital calculations to quantify charge transfer between Zn and substrates .
  • Competitive Experiments : Compare yields/selectivity with bulkier analogs (e.g., diisopropylzinc) to isolate electronic vs. steric contributions .

Advanced: What strategies mitigate air sensitivity in this compound-mediated reactions without compromising reactivity?

Answer:

  • Microfluidic Reactors : Conduct reactions in air-free, continuous-flow systems to minimize air contact .
  • Stabilizing Additives : Introduce sacrificial ligands (e.g., PMDTA) to form air-stable Zn complexes that release active species upon heating .
  • In Situ Generation : Prepare this compound immediately before use via Zn insertion into pre-formed Grignard reagents .

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